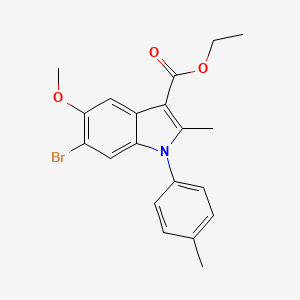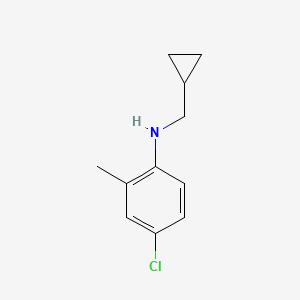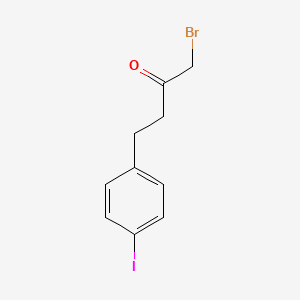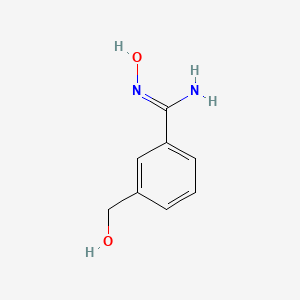![molecular formula C12H20N2O B3170061 N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine CAS No. 939899-74-8](/img/structure/B3170061.png)
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine
Overview
Description
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine, also known as N-methyl-2-methoxy-3,5-dimethylpyridinium, is an organic compound used in scientific research. It is an alkyl amine that consists of a methyl group and a pyridinium ring. It is used as a reagent in organic synthesis and has been studied as a potential therapeutic agent in the treatment of various diseases.
Scientific Research Applications
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine has been studied for its potential therapeutic applications in the treatment of various diseases. It has been studied as a potential anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential anticancer agent and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied as a potential neuroprotective agent and has been shown to protect neurons from damage caused by oxidative stress.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It is also believed to inhibit the production of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects. Additionally, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anticancer, and neuroprotective effects in animal models. In addition, it has been shown to reduce oxidative stress and inflammation in cells and tissues. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is water-soluble and can be easily incorporated into biological systems. However, it is also important to note that N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amineethoxy-3,5-dimethylpyridinium is toxic in high concentrations and should be handled with care.
Future Directions
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine has potential therapeutic applications in the treatment of various diseases. However, further research is needed to understand its mechanism of action and to evaluate its safety and efficacy in clinical trials. Additionally, further research is needed to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research is needed to explore its potential applications in the treatment of cancer and other diseases.
properties
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-5-6-13-8-11-10(3)12(15-4)9(2)7-14-11/h7,13H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWQPTOBWCHTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC=C(C(=C1C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)


![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine](/img/structure/B3170026.png)



![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3170037.png)



